α2/α1 Selectivity Ratio: Fluparoxan vs. Idazoxan and Yohimbine
Fluparoxan demonstrates an α2/α1 selectivity ratio exceeding 2500, based on pKB values for α2 (7.87-7.89) and α1 (4.45) receptors in isolated tissue preparations [1]. In contrast, the commonly used comparator idazoxan exhibits only a 200-fold α2/α1 selectivity, while yohimbine shows approximately 30-fold selectivity [2]. This 12.5-fold greater α2/α1 selectivity for fluparoxan relative to idazoxan minimizes off-target α1-adrenoceptor-mediated cardiovascular effects in vivo.
| Evidence Dimension | α2/α1 adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | >2500-fold (pKB α2=7.87-7.89; pKB α1=4.45) |
| Comparator Or Baseline | Idazoxan: ~200-fold; Yohimbine: ~30-fold |
| Quantified Difference | Fluparoxan exhibits >12.5-fold higher α2/α1 selectivity than idazoxan |
| Conditions | Rat isolated vas deferens (α2, agonist UK-14304); rat isolated anococcygeus muscle (α1, agonist phenylephrine) |
Why This Matters
Higher α2/α1 selectivity reduces confounding cardiovascular effects, ensuring that observed CNS outcomes are attributable to α2-adrenoceptor blockade rather than α1-mediated vascular changes.
- [1] Halliday CA, Jones BJ, Skingle M, Walsh DM, Wise H, Tyers MB. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist. Br J Pharmacol. 1991 Apr;102(4):887-95. View Source
- [2] Doxey JC, Roach AG, Smith CF. Studies on RX 781094: a selective, potent and specific antagonist of alpha 2-adrenoceptors. Br J Pharmacol. 1983 Mar;78(3):489-505. View Source
